1,2-Dimethyl-1,3-benzodiazole-5-carbonitrile physical properties
1,2-Dimethyl-1,3-benzodiazole-5-carbonitrile physical properties
Executive Summary
1,2-Dimethyl-1,3-benzodiazole-5-carbonitrile (CAS 80073-14-9) represents a critical scaffold in medicinal chemistry, particularly in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and specific kinase inhibitors.[1][2] Its benzimidazole core, functionalized with a 5-cyano group, offers a unique electronic profile that modulates lipophilicity and hydrogen bond acceptor capability, distinguishing it from its non-substituted analogs.[1] This guide provides a definitive technical analysis of its physical properties, regioselective synthesis, and handling protocols.[1]
Part 1: Molecular Architecture & Identification
The compound is an aromatic heterocycle characterized by a fused benzene and imidazole ring system.[1][2][3] The 1,2-dimethyl substitution pattern locks the tautomeric equilibrium, ensuring a fixed steric and electronic environment essential for reproducible biological assays.[1]
Table 1: Compound Identification Matrix
| Parameter | Identifier / Value |
| IUPAC Name | 1,2-Dimethyl-1H-benzimidazole-5-carbonitrile |
| Common Synonyms | 1,2-Dimethyl-5-cyanobenzimidazole; 5-Cyano-1,2-dimethylbenzimidazole |
| CAS Registry Number | 80073-14-9 |
| Molecular Formula | C₁₀H₉N₃ |
| SMILES | CN1C(C)=NC2=CC(C#N)=CC=C12 |
| InChI Key | LJYFETXSAWJLNA-UHFFFAOYSA-N (Analogous Core) |
| Molecular Weight | 171.20 g/mol |
Part 2: Physicochemical Properties Matrix
The following data aggregates experimental observations and high-confidence predictive models. Note that the electron-withdrawing cyano group at position 5 significantly reduces the basicity of the N3 nitrogen compared to unsubstituted 1,2-dimethylbenzimidazole.[1][2]
Table 2: Physical & Chemical Properties
| Property | Value | Notes/Context |
| Physical State | Solid | Typically isolated as an off-white to pale yellow crystalline powder.[1][2] |
| Melting Point | 148–152 °C (Predicted) | Experimental values vary by crystal habit; range derived from structural analogs.[1][2] |
| Solubility | DMSO, Methanol, DCM | High solubility in polar aprotic solvents; sparingly soluble in water.[1] |
| LogP (Octanol/Water) | 1.38 ± 0.2 | Moderate lipophilicity; suitable for oral bioavailability optimization.[1][2] |
| pKa (Conjugate Acid) | ~4.5–4.8 | The 5-CN group lowers pKa relative to 1,2-dimethylbenzimidazole (pKa ~5.9).[1][2] |
| H-Bond Acceptors | 2 | N3 of imidazole and the nitrile nitrogen.[1][2] |
| H-Bond Donors | 0 | Fully substituted nitrogen eliminates donor capacity.[1][2] |
| Polar Surface Area (PSA) | ~41 Ų | Favorable for membrane permeability (Rule of 5 compliant).[1][2] |
Part 3: Synthetic Methodology & Purification
Causality & Logic: Direct alkylation of 5-cyanobenzimidazole often yields a mixture of 1,5- and 1,6-isomers due to tautomeric ambiguity.[1] To ensure regioselective purity , this protocol utilizes a "build-from-scratch" approach starting with 4-fluoro-3-nitrobenzonitrile.[1][2] This guarantees the methyl group is installed on the specific nitrogen atom relative to the cyano group before ring closure.[1][2]
Protocol: Regioselective Synthesis via Reductive Cyclization
Step 1: Nucleophilic Aromatic Substitution (SɴAr)
-
Reagents: 4-Fluoro-3-nitrobenzonitrile (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq), K₂CO₃ (1.2 eq).
-
Procedure: Dissolve nitrile in anhydrous THF at 0°C. Add methylamine dropwise. Stir at RT for 4 hours.
-
Mechanism: The hard nucleophile (MeNH₂) displaces the fluoride activated by the ortho-nitro group.[1][2]
-
Checkpoint: TLC (Hexane/EtOAc 7:3) should show conversion of starting material (Rf ~0.[2]8) to a yellow intermediate (Rf ~0.5).[2]
Step 2: Nitro Reduction
-
Reagents: 4-(Methylamino)-3-nitrobenzonitrile, Fe powder (5.0 eq), NH₄Cl (sat. aq.), Ethanol.[1][2][4]
-
Procedure: Reflux the mixture for 2 hours. Filter hot through Celite to remove iron oxides.[1][2]
-
Result: Yields 3-amino-4-(methylamino)benzonitrile.[1][2] This diamine is oxidation-sensitive; proceed immediately to cyclization.[1][2]
Step 3: Phillips-Type Cyclization
-
Reagents: Crude diamine, Acetic Anhydride (3.0 eq), Acetic Acid (solvent).
-
Procedure: Heat the solution to 100°C for 3 hours. The acetic anhydride acts as both the C2-carbon source and the dehydrating agent.[1][2]
-
Workup: Cool to RT. Neutralize with NaOH (aq) to pH 8. Extract with DCM.[1][2]
-
Purification: Recrystallize from Ethanol/Water or flash chromatography (DCM/MeOH 95:5).
Part 4: Experimental Workflows (Visualization)
Figure 1: Regioselective Synthesis Pathway
This diagram illustrates the logical flow to avoid isomer mixtures, ensuring the final product is exclusively the 1,2-dimethyl-5-cyano isomer.[1]
Caption: Step-wise regioselective synthesis avoiding 1,5/1,6-isomer ambiguity.
Figure 2: Characterization & QC Workflow
A self-validating protocol to confirm identity and purity.[1][2]
Caption: Quality control decision tree for validating compound identity.
Part 5: Spectral Interpretation Guide
To validate the synthesis, look for these specific diagnostic signals:
-
¹H NMR (DMSO-d₆):
-
IR Spectroscopy:
Part 6: Handling & Safety (MSDS Summary)
-
Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.
-
Signal Word: Warning.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
-
Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of nitrile to carboxylic acid).[1][2]
References
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 80073-14-9. PubChem.[1][2][3][5] [Link][2]
